1,4-Difluorobenzene
Overview
Description
1,4-Difluorobenzene, also known as para-difluorobenzene, is an organic compound with the molecular formula C6H4F2. It is a colorless liquid at room temperature and has a characteristic aromatic odor. This compound is part of the difluorobenzene family, where two fluorine atoms are substituted at the para positions on the benzene ring .
Mechanism of Action
Target of Action
1,4-Difluorobenzene, also known as para-Difluorobenzene, is a simple aromatic compound . It is often used as a solvent in various chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its physical properties. As a solvent, it can dissolve other substances and facilitate chemical reactions . .
Biochemical Pathways
As a solvent, it may interact with a wide range of biochemical compounds, but these interactions are likely to be non-specific and dependent on the particular chemical context .
Result of Action
As a solvent, it may facilitate various chemical reactions, but its direct effects on cells and molecules are likely to be minimal .
Preparation Methods
1,4-Difluorobenzene can be synthesized through several methods:
Balz-Schiemann Reaction: This method involves the conversion of diazonium tetrafluoroborate salts to their corresponding fluorides.
Industrial Production: On an industrial scale, this compound is produced by the fluorination of benzene derivatives using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions.
Chemical Reactions Analysis
1,4-Difluorobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms activates the para position, making it more reactive towards electrophiles.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation to form difluorobenzoquinone under strong oxidizing conditions.
Scientific Research Applications
1,4-Difluorobenzene has several applications in scientific research:
Organic Semiconductor Synthesis: It is used in the synthesis of high-performance organic semiconductors, such as 6,13-difluoropentacene, which are crucial for electronic devices.
Hydrophobicity Studies: Research on the hydrophobic properties of fluorobenzenes, including this compound, helps in designing hydrophobic surfaces and materials.
Coordination Chemistry: It is used in the study of molecular coordination with alkaline earth cations, which has implications in catalysis and materials science.
Comparison with Similar Compounds
1,4-Difluorobenzene can be compared with other difluorobenzenes such as 1,2-difluorobenzene and 1,3-difluorobenzene:
1,2-Difluorobenzene: This isomer has fluorine atoms at the ortho positions, which affects its reactivity and physical properties differently compared to this compound.
1,3-Difluorobenzene: With fluorine atoms at the meta positions, this compound exhibits distinct chemical behavior and applications.
This compound stands out due to its unique para substitution pattern, which makes it particularly useful in specific organic synthesis and materials science applications.
Properties
IUPAC Name |
1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUFLJIAFISSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075432 | |
Record name | 1,4-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |
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Molecular Weight |
114.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline] | |
Record name | 1,4-Difluorobenzene | |
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CAS No. |
540-36-3 | |
Record name | 1,4-Difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Difluorobenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363 | |
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Record name | 1,4-DIFLUOROBENZENE | |
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Record name | 1,4-Difluorobenzene | |
Source | EPA DSSTox | |
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Record name | 1,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | P-DIFLUOROBENZENE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-difluorobenzene?
A1: this compound has a molecular formula of C6H4F2 and a molecular weight of 114.09 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques provide insights into the structure and properties of this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for studying fluorine-fluorine coupling constants and analyzing the effects of substituents on the aromatic ring. [, , , , , , ]
- Infrared (IR) Spectroscopy: Provides information about molecular vibrations and rotational constants, enabling analysis of band contours and PR separations. [, ]
- UV-Vis Spectroscopy: Used to determine the HOMO-LUMO gap and study electronic transitions within the molecule. [, ]
- Raman Spectroscopy: Femtosecond Raman rotational coherence spectroscopy can determine accurate gas-phase rotational constants. []
Q3: How does this compound behave as a solvent in ionic liquid systems?
A3: Studies show that the solubility of this compound in ionic liquids correlates with its dipolar and quadrupolar moments, leading to charge-induced structuring of ionic liquid ions around the this compound molecules. This structuring can be analyzed using NMR techniques and molecular dynamics simulations. []
Q4: What is the significance of this compound in studying "magic mixtures" for NMR?
A4: Researchers have used this compound as a biaxial apolar solute to understand the anisotropic intermolecular potential in nematic solvents, including the "magic mixture" comprising 55 wt% ZLI1132 and EBBA. These studies provide valuable information about solute-solvent interactions and molecular orientation. []
Q5: How does this compound react in rhodium-catalyzed substitution reactions with disulfides?
A5: this compound undergoes substitution reactions with disulfides in the presence of a rhodium catalyst (RhH(PPh3)4) and 1,2-bis(diphenylphosphino)benzene. These reactions, which proceed with high selectivity for the para position, are valuable for synthesizing aryl sulfides. []
Q6: How is computational chemistry used to study this compound?
A6: Computational methods such as density functional theory (DFT) are employed for various purposes:
- Structure Optimization: Determining the most stable conformations of this compound and its complexes. [, , ]
- Calculating Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies, and electronic transitions. [, , ]
- Investigating Reaction Mechanisms: Studying transition states, activation energies, and reaction pathways, for example, in the [, ]-metallotropic shift observed in rhenium complexes. []
- Studying Noncovalent Interactions: Analyzing hydrogen bonding and electrostatic interactions in complexes with molecules like hydrogen cyanide. []
Q7: How does fluorination impact the properties and reactivity of benzene derivatives?
A7: Fluorination significantly influences the properties of benzene, including its reactivity, electronic structure, and intermolecular interactions. For instance:
- Electron-Withdrawing Effect: Fluorine acts as an electron-withdrawing group, impacting the electron density distribution within the aromatic ring. [, , ]
- C–H Bond Length: Fluorine substitution leads to shorter C–H bond lengths compared to benzene, resulting in blue-shifted overtone positions in vibrational spectra. []
- Noncovalent Interactions: Fluorination can enhance hydrogen bonding and create π-holes, influencing interactions with other molecules. [, ]
- Metabolic Pathways: The presence and position of fluorine atoms can alter the metabolic pathways of fluorobenzenes compared to their non-fluorinated counterparts. []
Q8: What is known about the environmental fate of this compound?
A8: Studies have investigated the air-sea gas exchange of this compound, a sparingly soluble gas, at various wind speeds, including hurricane-force winds. These findings are crucial for understanding its transport and fate in the environment. [, ]
Q9: Can microorganisms degrade this compound?
A9: While specific studies on this compound degradation are limited in the provided context, research indicates that a bacterial strain, Labrys portucalensis (strain F11), can degrade the related compound 1,3-difluorobenzene as a sole carbon and energy source. This strain can also degrade this compound through co-metabolism with fluorobenzene. [] This suggests the potential for microbial degradation of this compound in the environment.
Q10: How is this compound quantified in environmental samples?
A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a common technique for analyzing volatile organic compounds like this compound in environmental samples. []
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